N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine

Catalog No.
S982591
CAS No.
123926-66-9
M.F
C16H19NO
M. Wt
241.334
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine

CAS Number

123926-66-9

Product Name

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine

IUPAC Name

N-methyl-1-(3-phenylmethoxyphenyl)ethanamine

Molecular Formula

C16H19NO

Molecular Weight

241.334

InChI

InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3

InChI Key

GKEMNSXFQMKPAE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC

Synonyms

N,α-Dimethyl-3-(phenylmethoxy)benzenemethanamine

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates

Scientific Field: Organic Chemistry

Application Summary: This research involves the synthesis of a series of seven O-ethyl-N-butylphenylphosphonamidates with benzyl ether substituents at the para or meta position .

Experimental Procedure: These compounds were prepared and fully characterised. Upon treatment with n-butyllithium in THF at room temperature, these undergo Wittig rearrangement in six cases to give the novel phosphonamidate-substituted diarylmethanols .

Results: The results showed that the phosphonamidate-substituted diarylmethanols were produced in moderate to good yield .

Synthesis and exploratory biological evaluation of 3-[(N-4-benzyloxyphenyl)iminoethyl]- and 3-(1-hydrazonoethyl)-4-hydroxycoumarins

Scientific Field: Medicinal Chemistry

Application Summary: This research involves the synthesis of 3-[(N-4-benzyloxyphenyl)iminoethyl]-4-hydroxycoumarins and two differently substituted sets of 3-(1-hydrazonoethyl)-4-hydroxycoumarins .

Experimental Procedure: These compounds were prepared from 2-hydroxyacetophenones .

Results: The products were subjected to exploratory biological studies, and some of the compounds exhibited encouraging activity against the trypanosomal parasite T.b. brucei .

N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine

Scientific Field: Proteomics Research

Application Summary: This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Experimental Procedure: The compound is soluble in Chloroform, Dichloromethane and Methanol . It is usually stored at -20° C .

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine is a chemical compound characterized by its unique molecular structure, which includes a benzyloxy group attached to a phenyl ring. Its molecular formula is C₁₆H₁₉NO, and it has a molecular weight of approximately 255.33 g/mol. This compound is notable for its potential applications in medicinal chemistry and research due to its distinctive properties, including its ability to act as a fluorescent dye and its interactions with biological targets.

There is no current information available regarding a specific mechanism of action for N-BEPMA. Without knowledge of its intended use or biological activity, it is impossible to speculate on its potential mechanisms.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with it.
  • As with most organic compounds, avoid inhalation, ingestion, and skin contact.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.
Typical of amines and aromatic compounds:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: Reduction reactions can lead to the formation of secondary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
  • Substitution: The benzyloxy group can be substituted through nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions are crucial for synthesizing derivatives with enhanced properties or new functionalities .

The biological activity of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine has been explored in various studies. It has shown potential interactions with neurotransmitter receptors, which could influence synaptic transmission and other neurological processes. Its fluorescent properties make it suitable for cellular imaging and tracking studies, enhancing its utility in biological research .

The synthesis of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine typically involves the reaction of 3'-benzyloxyacetophenone with methylamine under reductive amination conditions. The general procedure can be summarized as follows:

  • Starting Material: 3'-benzyloxyacetophenone.
  • Reagent: Methylamine.
  • Catalyst: Sodium cyanoborohydride or other reducing agents.
  • Solvent: Methanol or ethanol.
  • Reaction Conditions: Conducted at room temperature or slightly elevated temperatures.

Industrial production methods would scale this laboratory synthesis process, optimizing conditions for higher yields and purity .

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine has a wide range of applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules, particularly in cellular imaging.
  • Medicine: Explored for therapeutic applications, including drug delivery systems and diagnostic imaging techniques.
  • Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties .

Interaction studies involving N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine have focused on its binding affinities with various receptors. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission. Further studies are essential to map these interactions comprehensively and assess their implications for drug design .

Several compounds share structural characteristics with N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamineC₁₇H₂₁NOContains two methyl groups instead of one
N-[1-(4'-Hydroxyphenyl)ethyl]-N-methylamineC₁₅H₁₉NOHydroxyl group instead of benzyloxy
N,N-Dimethyl-4-phenylbutan-2-amineC₁₅H₂₃NDifferent alkyl chain structure

Uniqueness

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine stands out due to its specific interaction profile with biological targets and its potential as a fluorescent dye. Its unique deuterium substitution enhances stability and alters pharmacokinetic properties compared to non-deuterated analogs, making it a valuable candidate for further research in medicinal chemistry and pharmacology .

XLogP3

3.2

Dates

Modify: 2023-08-15

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